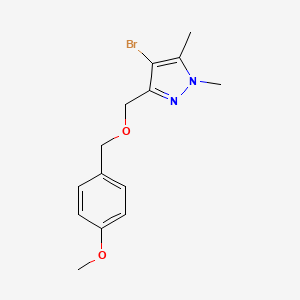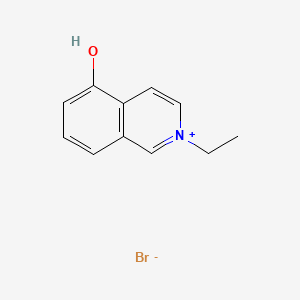
2-Ethyl-5-hydroxyisoquinolinium, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-hydroxyisoquinolinium, bromide is a quaternary ammonium compound with the molecular formula C({11})H({12})BrNO. It is known for its unique structure, which includes an isoquinolinium core substituted with an ethyl group at the second position and a hydroxyl group at the fifth position. This compound is often used in various chemical and biological research applications due to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxyisoquinolinium, bromide typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline, which is then subjected to alkylation to introduce the ethyl group at the second position.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the fifth position. This can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Quaternization: The final step is the quaternization of the nitrogen atom in the isoquinoline ring. This is typically done using methyl bromide or another alkylating agent to form the quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The industrial process would also focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-hydroxyisoquinolinium, bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the bromide ion, potentially forming a neutral isoquinoline derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or even organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Nucleophiles such as sodium chloride (NaCl), sodium iodide (NaI), or organic thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ethyl-5-oxoisoquinolinium, while substitution reactions can produce various isoquinolinium salts.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-hydroxyisoquinolinium, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quaternary ammonium compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 2-Ethyl-5-hydroxyisoquinolinium, bromide exerts its effects is largely dependent on its interaction with biological molecules. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These molecular interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-5-hydroxyisoquinolinium, bromide can be compared with other quaternary ammonium compounds, such as:
2-Methyl-5-hydroxyisoquinolinium, bromide: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-methoxyisoquinolinium, bromide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-5-hydroxyquinolinium, bromide: Similar structure but with a quinolinium core instead of an isoquinolinium core.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of both an ethyl and a hydroxyl group, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
4501-30-8 |
|---|---|
Molekularformel |
C11H12BrNO |
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
2-ethylisoquinolin-2-ium-5-ol;bromide |
InChI |
InChI=1S/C11H11NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h3-8H,2H2,1H3;1H |
InChI-Schlüssel |
DGBDVEWOXFCLJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CC2=C(C=C1)C(=CC=C2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


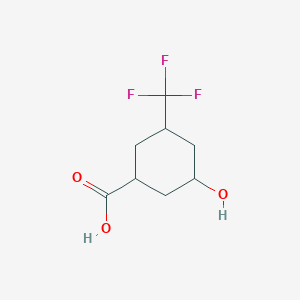
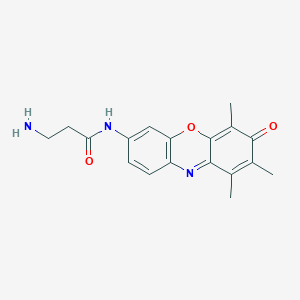
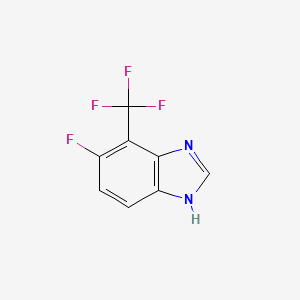
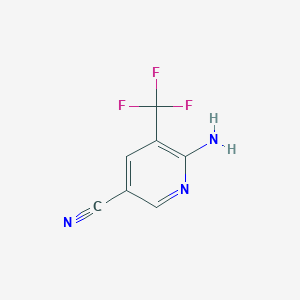
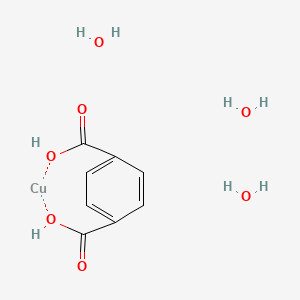
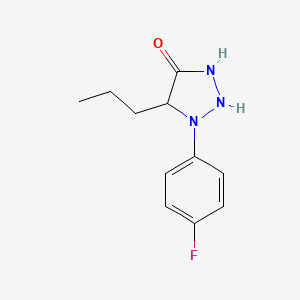
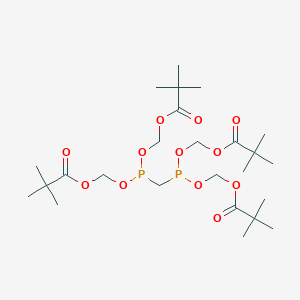
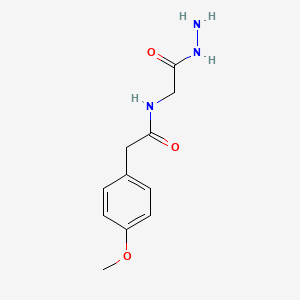
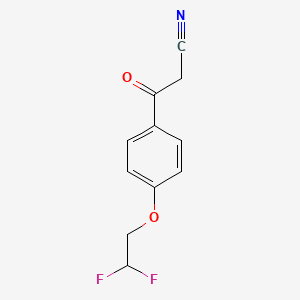
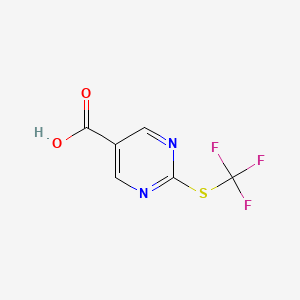
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12858857.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12858868.png)

